molecular formula C12H16N2O4S B7692359 2-(4-Pyrrolidin-1-ylsulfonylphenoxy)acetamide CAS No. 677295-00-0

2-(4-Pyrrolidin-1-ylsulfonylphenoxy)acetamide

Cat. No. B7692359
CAS RN: 677295-00-0
M. Wt: 284.33 g/mol
InChI Key: YBUAVSLXASWDAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Pyrrolidin-1-ylsulfonylphenoxy)acetamide, also known as PSB-0739, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic properties.

Mechanism of Action

2-(4-Pyrrolidin-1-ylsulfonylphenoxy)acetamide inhibits the activity of sEH by binding to the enzyme's active site and preventing it from metabolizing fatty acids. This leads to an increase in the concentration of certain fatty acid metabolites, which have been shown to have anti-inflammatory and anti-cancer properties.
Biochemical and Physiological Effects:
2-(4-Pyrrolidin-1-ylsulfonylphenoxy)acetamide has been shown to have a number of biochemical and physiological effects, including a reduction in blood pressure and inflammation, as well as an increase in the concentration of certain fatty acid metabolites. It has also been shown to have anti-cancer properties, particularly in the inhibition of tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One advantage of 2-(4-Pyrrolidin-1-ylsulfonylphenoxy)acetamide is its specificity for sEH, which allows for targeted inhibition of the enzyme without affecting other metabolic pathways. However, one limitation is its relatively low potency compared to other sEH inhibitors, which may require higher concentrations for effective inhibition.

Future Directions

There are several potential future directions for 2-(4-Pyrrolidin-1-ylsulfonylphenoxy)acetamide research, including further investigation of its therapeutic properties in cardiovascular diseases and cancer, as well as its potential use in other diseases such as diabetes and Alzheimer's. Additionally, there is potential for the development of more potent sEH inhibitors based on the structure of 2-(4-Pyrrolidin-1-ylsulfonylphenoxy)acetamide.

Synthesis Methods

2-(4-Pyrrolidin-1-ylsulfonylphenoxy)acetamide is synthesized through a multi-step process, starting with the reaction of 4-bromoanisole with potassium tert-butoxide to form 4-methoxyphenol. The resulting compound is then reacted with 2-chloroacetyl chloride to form 2-(4-methoxyphenoxy)acetamide, which is subsequently reacted with pyrrolidine-1-sulfonic acid to form 2-(4-Pyrrolidin-1-ylsulfonylphenoxy)acetamide.

Scientific Research Applications

2-(4-Pyrrolidin-1-ylsulfonylphenoxy)acetamide has been studied for its potential therapeutic properties, particularly in the treatment of cardiovascular diseases and cancer. It has been shown to inhibit the activity of a specific enzyme called soluble epoxide hydrolase (sEH), which is involved in the metabolism of fatty acids and has been linked to the development of cardiovascular diseases and cancer.

properties

IUPAC Name

2-(4-pyrrolidin-1-ylsulfonylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4S/c13-12(15)9-18-10-3-5-11(6-4-10)19(16,17)14-7-1-2-8-14/h3-6H,1-2,7-9H2,(H2,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBUAVSLXASWDAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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